

# ODM-204: A Comparative Guide to its Synergistic Potential in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ODM-204  |           |
| Cat. No.:            | B1150134 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**ODM-204**, a novel, non-steroidal agent, garnered significant interest in the oncology community for its unique dual-targeting mechanism. By simultaneously inhibiting both the androgen receptor (AR) and the CYP17A1 enzyme, **ODM-204** was developed to provide a more comprehensive blockade of the androgen signaling pathway, a critical driver in castration-resistant prostate cancer (CRPC).[1][2][3][4] This guide provides an objective comparison of **ODM-204**'s performance, both as a monotherapy and in combination, with other cancer therapies, supported by available preclinical and early clinical data. While the clinical development of **ODM-204** was ultimately halted due to unfavorable pharmacokinetic properties, the preclinical data on its synergistic potential and comparative efficacy offer valuable insights for ongoing and future drug development in oncology.[5][6]

### **Comparative Efficacy of ODM-204 Monotherapy**

Preclinical studies demonstrated the potent anti-tumor activity of **ODM-204**. In a VCaP xenograft model of CRPC, **ODM-204** as a single agent exhibited superior tumor growth inhibition compared to standard-of-care androgen receptor pathway inhibitors (ARPIs), enzalutamide and abiraterone, as well as their combination.[7]

## Table 1: Comparative Monotherapy Performance in VCaP Xenograft Model



| Treatment Group            | Tumor Growth Inhibition (%) |
|----------------------------|-----------------------------|
| ODM-204                    | 66%[1][8]                   |
| Enzalutamide               | Less than ODM-204[7]        |
| Abiraterone                | Less than ODM-204[7]        |
| Enzalutamide + Abiraterone | Less than ODM-204[7]        |

# Synergistic Effects of ODM-204 in Combination Therapies

The primary documented synergistic interaction of **ODM-204** is with luteinizing hormone-releasing hormone (LHRH) agonists, such as leuprolide acetate. This combination leverages two distinct mechanisms to suppress androgen signaling, leading to a more profound reduction in testosterone levels.

Table 2: Synergistic Effect of ODM-204 with LHRH

**Agonist in Rats** 

| Treatment Group              | Effect on Testosterone<br>Production | Effect on Androgen-<br>Sensitive Organ Weights |
|------------------------------|--------------------------------------|------------------------------------------------|
| Leuprolide Acetate           | Suppression                          | Decrease                                       |
| ODM-204 + Leuprolide Acetate | Potentiated Suppression[1][3]        | Potentiated Decrease[3]                        |

The dual inhibition of both the androgen receptor and CYP17A1 by **ODM-204** suggests a strong rationale for its potential synergy with other classes of cancer therapies. While extensive experimental data is not available due to the discontinuation of its development, the following diagram illustrates the logical basis for these potential combinations.





Click to download full resolution via product page

Caption: Potential synergistic pathways of **ODM-204** with other cancer therapies.

## **Experimental Protocols**In Vitro Inhibition Assays



- CYP17A1 Inhibition: The inhibitory effect of ODM-204 on CYP17A1 was assessed using human and rat testicular microsomes and a human adrenal cortex cell line.[1][7] The IC50 value, representing the concentration of ODM-204 required to inhibit 50% of the enzyme's activity, was determined to be 22 nM.[1][7][8]
- Androgen Receptor (AR) Binding and Activity: The binding affinity of ODM-204 to the wild-type AR was determined in rat prostate cytosolic lysates, with a reported Ki of 47 nM.[1][7][8] Its functional activity was evaluated in cells stably transfected with the full-length human AR and an androgen-responsive reporter gene construct.[1][8] The IC50 for AR inhibition was reported as 80 nM.[9]
- Cell Proliferation Assays: The effect of ODM-204 on the growth of androgen-dependent prostate cancer cell lines, LNCaP and VCaP, was studied. The IC50 values for suppressing androgen-induced cell proliferation were 170 nM for LNCaP and 280 nM for VCaP cells.[1][8]

### In Vivo Xenograft Model

- Animal Model: Male nude mice were subcutaneously grafted with VCaP cells.[1][7]
- Treatment: Animals were treated orally with **ODM-204** at a dose of 50 mg/kg/day.[1][8] In comparative studies, other cohorts were treated with enzalutamide, abiraterone, or a combination of both for 28 days.[7]
- Endpoint: Tumor growth inhibition was measured to assess anti-tumor activity.[1][7][8]





Click to download full resolution via product page

Caption: Preclinical evaluation workflow for **ODM-204**.

# Mechanism of Action: Dual Inhibition of Androgen Signaling

**ODM-204**'s therapeutic rationale is based on a dual-pronged attack on the androgen receptor signaling axis, which is a key pathway in prostate cancer progression.

• CYP17A1 Inhibition: **ODM-204** inhibits the CYP17A1 enzyme, which is crucial for the synthesis of androgens, including testosterone and dihydrotestosterone (DHT), in the testes, adrenal glands, and within the tumor microenvironment.[2][3][4]







Androgen Receptor Blockade: Concurrently, ODM-204 directly binds to the androgen
receptor, preventing its activation by any residual androgens and inhibiting its translocation
to the nucleus. This action blocks the transcription of AR-responsive genes that drive cancer
cell growth.[1][4]





Click to download full resolution via product page

Caption: Dual mechanism of action of **ODM-204** on the androgen signaling pathway.



#### Conclusion

**ODM-204** demonstrated a promising preclinical profile as a dual inhibitor of CYP17A1 and the androgen receptor. Its ability to potentiate the effects of LHRH agonists and its superior monotherapy performance against established ARPIs in a xenograft model highlighted its potential. However, the advancement of **ODM-204** into later-phase clinical trials was impeded by its pharmacokinetic properties.[5][6] Despite its discontinued development, the data generated for **ODM-204** provides a valuable case study for the development of dual-targeting inhibitors. The strong preclinical rationale for combining such agents with therapies like PARP inhibitors or chemotherapy remains a compelling area for future research in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and development of ODM-204: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 6. ODM-204, a Novel Dual Inhibitor of CYP17A1 and Androgen Receptor: Early Results from Phase I Dose Escalation in Men with Castration-resistant Prostate Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ODM-204: A novel dual inhibitor of CYP17A1 and androgen receptor for the treatment of castration-resistant prostate cancer—Preclinical data. - ASCO [asco.org]
- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [ODM-204: A Comparative Guide to its Synergistic Potential in Oncology]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1150134#synergistic-effects-of-odm-204-with-other-cancer-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com